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Introduction

Tris(2-aminoethyl)amine, commonly referred to as tren, is a tripodal tetramine that serves as
a versatile chelating agent and a fundamental building block in organic synthesis. Its unique
branched structure, featuring a central tertiary amine and three primary amine arms, makes it
an important ligand in coordination chemistry and a precursor for the development of more
complex molecules, including pharmaceuticals and materials. This technical guide provides a
comprehensive overview of the primary synthesis pathways for Tris(2-aminoethyl)amine,
complete with detailed experimental protocols, quantitative data, and workflow visualizations to
aid researchers in their synthetic endeavors.

l. Synthesis Pathway from Triethanolamine

One of the most established and industrially relevant methods for synthesizing Tris(2-
aminoethyl)amine begins with the readily available starting material, triethanolamine. This
pathway involves a two-step process: the chlorination of triethanolamine to form the
intermediate tris(2-chloroethyl)amine hydrochloride, followed by amination to yield the final
product.

Overall Reaction Scheme:
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Caption: Overall synthesis of Tris(2-aminoethyl)amine from triethanolamine.

Step 1: Synthesis of Tris(2-chloroethyl)amine
Hydrochloride

The initial step involves the conversion of the hydroxyl groups of triethanolamine to chlorides
using a chlorinating agent, most commonly thionyl chloride (SOCIz2).

Experimental Protocol:

A detailed experimental protocol for this chlorination step is as follows:

To a 1-liter flask equipped with a reflux condenser, add 29.8 g (0.20 mole) of triethanolamine
and 300 mL of dichloroethane.[1]

e While stirring, slowly add 51.0 mL of thionyl chloride to the mixture.[1]
o Heat the mixture to reflux and maintain this temperature for 4 hours.[1]
 After the reflux period, quench the reaction by the addition of 20 mL of methanol.[1]

+ Remove the solvent by rotary evaporation to obtain a white crystalline mass of tris(2-
chloroethyl)amine hydrochloride.[1] The yield for this step is reported to be quantitative.[1]
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An alternative procedure utilizes dimethylformamide (DMF) as a catalyst.[2][3] In this variation,

triethanolamine and DMF are mixed, and thionyl chloride is added dropwise.[2] The reaction is
then heated to 70°C for 6-8 hours.[2]

Step 2: Amination of Tris(2-chloroethyl)amine
Hydrochloride

The chlorinated intermediate is then reacted with ammonia to substitute the chloride ions with

amino groups, forming Tris(2-aminoethyl)amine.

Experimental Protocol:

A representative procedure for the amination is as follows:

In a 250 mL three-necked flask, add 130 g of aqueous ammonia.[4]
Dissolve 48.2 g of tris(2-chloroethyl)amine hydrochloride in 100 g of ethanol.[4]
Add the ethanolic solution of the hydrochloride to the agueous ammonia with stirring.

Heat the mixture in an oil bath to 70°C and maintain a reflux for 7 hours.[4] The color of the
reaction mixture will gradually change from colorless to dark brown.[4]

After the reaction is complete, remove the solvent and excess ammonia by rotary
evaporation to yield a dark brown viscous material.[4]

Dissolve the residue in 100 mL of absolute ethanol and cool the solution to precipitate
ammonium chloride.

Filter the mixture to remove the ammonium chloride solid and collect the filtrate.
Adjust the pH of the filtrate to approximately 10 with sodium hydroxide.[4]

The final product, Tris(2-aminoethyl)amine, is isolated by reduced pressure distillation,
collecting the fraction at 140-150°C at 5 kPa.[4]

Quantitative Data for the Triethanolamine Pathway
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Il. Synthesis Pathway via Hydrogenation of

Nitrilotriacetonitrile

An alternative industrial route to Tris(2-aminoethyl)amine involves the catalytic hydrogenation

of nitrilotriacetonitrile (NTAN). This method directly converts the nitrile groups to primary

amines.

Overall Reaction Scheme:
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Caption: Synthesis of Tris(2-aminoethyl)amine by hydrogenation of NTAN.
Experimental Protocol:

This process is typically carried out as a batchwise hydrogenation in a fed-batch reactor to
control the reaction and maximize the yield of the desired non-cyclic product.[5]

» Prepare a feedstock solution of nitrilotriacetonitrile in a suitable solvent such as
dimethylformamide (DMF).

o Charge a fed-batch reactor with a Raney cobalt catalyst under an inert atmosphere.[5]
e Pressurize the reactor with hydrogen.

o Gradually introduce the NTAN feedstock solution into the reactor over the entire course of
the reaction. The rate of addition should not exceed the rate of hydrogenation to maintain a
low concentration of the nitrile in the reactor.[5]

e The reaction can be optionally conducted in the presence of anhydrous ammonia to improve
selectivity.[5]

» Upon completion of the reaction, the catalyst is filtered off, and the Tris(2-aminoethyl)amine
is isolated from the filtrate.
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lll. Other Potential Synthesis Pathways

While the routes from triethanolamine and nitrilotriacetonitrile are well-documented, other
potential synthetic strategies exist, though detailed experimental protocols for the specific
synthesis of Tris(2-aminoethyl)amine are less commonly reported.

» From Ethylenediamine and Ethylene Oxide: The reaction of ethylene oxide with ammonia
and ethanolamines is a known industrial process for producing various ethyleneamines.[6][7]
In principle, controlling the reaction conditions could favor the formation of the branched
Tris(2-aminoethyl)amine structure, but specific procedures for this selective synthesis are
not readily available.

o From Aziridine: The ring-opening polymerization of aziridines is a known method for
producing polyamines.[8] This approach can lead to both linear and branched structures.
While it is conceivable to produce Tris(2-aminoethyl)amine through a controlled reaction of
aziridine, specific and reliable protocols for this particular synthesis are not well-established
in the reviewed literature.

IV. Experimental Workflows
Workflow for Synthesis from Triethanolamine
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Caption: Experimental workflow for the synthesis of tren from triethanolamine.
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Caption: Experimental workflow for the synthesis of tren from NTAN.

V. Conclusion
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The synthesis of Tris(2-aminoethyl)amine can be effectively achieved through several
pathways, with the routes starting from triethanolamine and nitrilotriacetonitrile being the most
well-documented and industrially viable. The choice of synthesis will depend on factors such as
the availability of starting materials, required scale, and desired purity. This guide provides the
necessary detailed protocols and quantitative data to enable researchers to select and
implement the most suitable method for their specific needs. Further research into optimizing
these processes and exploring alternative green synthetic routes will continue to be of interest
to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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